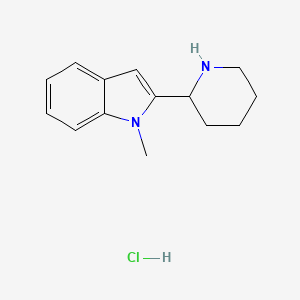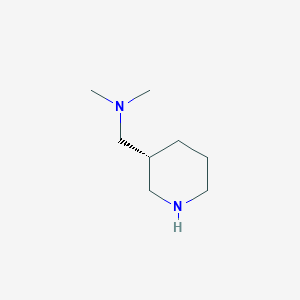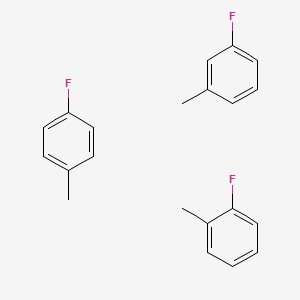
5-Methyloxepan-2-one
描述
5-Methyloxepan-2-one: . It is a versatile compound used in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Ring-Opening Polymerization: this compound can be synthesized through the ring-opening polymerization of its corresponding cyclic monomer. This process involves the use of catalysts such as organometallic compounds to initiate the polymerization reaction.
Hydrolysis of Esters: Another method involves the hydrolysis of esters derived from this compound under acidic or basic conditions. This reaction typically requires heating and the presence of a strong acid or base to facilitate the hydrolysis process.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical synthesis processes that involve the use of reactors and controlled reaction conditions to ensure high yield and purity. The compound is often synthesized in bulk and purified using techniques such as distillation and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes and ketones.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions involving this compound can lead to the formation of different derivatives by replacing specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Derivatives with different functional groups.
科学研究应用
Chemistry: 5-Methyloxepan-2-one is used as a monomer in the synthesis of biodegradable polymers, which are important for developing sustainable materials. Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent. Medicine: this compound has shown promise in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs. Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism by which 5-Methyloxepan-2-one exerts its effects depends on its specific application. In drug delivery systems, it may interact with cellular membranes and facilitate the transport of drugs into cells. The molecular targets and pathways involved can vary, but often include interactions with enzymes and receptors.
相似化合物的比较
Caprolactone: A closely related lactone used in polymer synthesis.
Butyrolactone: Another lactone with similar applications in the chemical industry.
Valerolactone: A larger lactone used in the production of fragrances and flavors.
Uniqueness: 5-Methyloxepan-2-one is unique due to its specific structural features, such as the presence of a methyl group at the 5-position, which influences its reactivity and properties compared to other lactones.
属性
IUPAC Name |
5-methyloxepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6-2-3-7(8)9-5-4-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXMFQWTDCWMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)OCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33660-02-5 | |
| Details | Compound: 2-Oxepanone, 5-methyl-, homopolymer | |
| Record name | 2-Oxepanone, 5-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33660-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
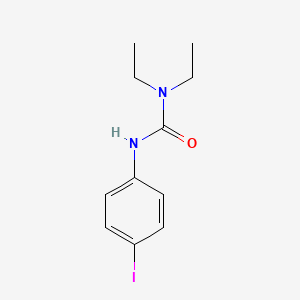
![2-methyl-2-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B3255388.png)
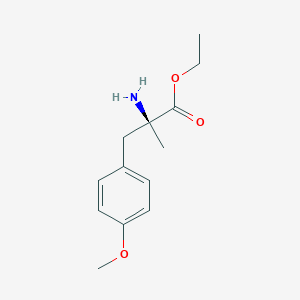
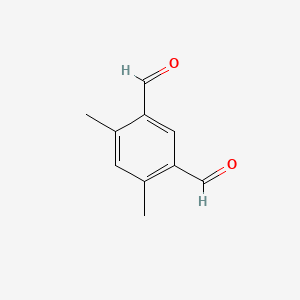


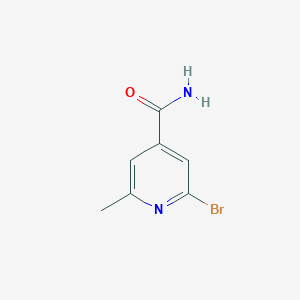
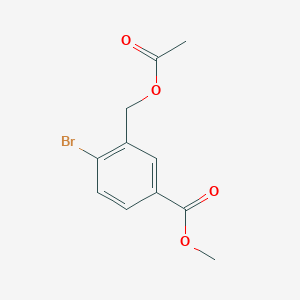
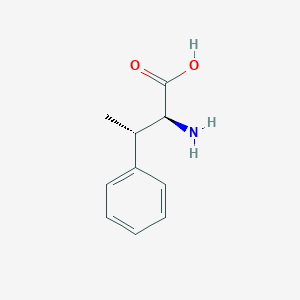
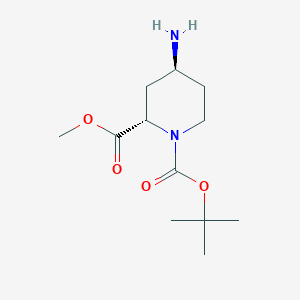
![N-ethyl-3-[[[[3-(ethylamino)-2-methylpropyl]-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-2-methylpropan-1-amine](/img/structure/B3255450.png)
